molecular formula C12H15Br B8482252 5-Bromo-1,3-diethyl-2-vinylbenzene

5-Bromo-1,3-diethyl-2-vinylbenzene

Cat. No.: B8482252
M. Wt: 239.15 g/mol
InChI Key: LLIKJGXHJJUTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,3-diethyl-2-vinylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 5, ethyl groups at positions 1 and 3, and a vinyl group at position 2. This substitution pattern imparts unique electronic and steric properties. The vinyl group enables participation in polymerization or cross-coupling reactions, making the compound valuable in organic synthesis and materials science .

Estimated Molecular Formula: C₁₂H₁₅Br
Molecular Weight: ~239 g/mol (calculated).

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

5-bromo-2-ethenyl-1,3-diethylbenzene

InChI

InChI=1S/C12H15Br/c1-4-9-7-11(13)8-10(5-2)12(9)6-3/h6-8H,3-5H2,1-2H3

InChI Key

LLIKJGXHJJUTRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1C=C)CC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-Bromo-1,3-diethyl-2-vinylbenzene with structurally related brominated aromatic compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Not Available Br (C5), -CH₂CH₃ (C1, C3), -CH=CH₂ (C2) 239 (estimated) Polymer precursor, cross-coupling reactions
5-Bromo-1,3-dimethylbenzene 556-96-7 Br (C5), -CH₃ (C1, C3) 199.07 Intermediate in organic synthesis
5-Bromo-1,3-dichloro-2-methylbenzene 204930-37-0 Br (C5), -Cl (C1, C3), -CH₃ (C2) 239.93 Halogenated intermediate for agrochemicals
5-Bromo-1,2,3-trimethoxybenzene 2675-79-8 Br (C5), -OCH₃ (C1, C2, C3) 261.09 Substrate for substitution reactions in materials science
5-Bromo-2-iodo-1,3-dimethylbenzene Not Available Br (C5), -I (C2), -CH₃ (C1, C3) 310.97 Intermediate for conductive polymers

Challenges and Opportunities

  • Synthetic Complexity : Introducing multiple bulky groups (diethyl, vinyl) may require optimized catalysts or stepwise synthesis.
  • Thermal Stability : Ethyl and vinyl substituents could lower melting points compared to halogen/methoxy analogs (e.g., 5-Bromo-1,3-dichloro-2-methylbenzene, m.p. data unavailable) .

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